N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide
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Overview
Description
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide typically involves the following steps:
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Formation of Pyrrolidine Sulfonamide: : The initial step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form pyrrolidine sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Coupling with Phenyl Benzamide: : The pyrrolidine sulfonamide is then coupled with phenyl benzamide through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-Phenyl-2-(pyrrolidine-1-sulfonamido)acetamide
- N-Phenyl-4-(pyrrolidine-1-sulfonamido)butanamide
Uniqueness
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
90233-67-3 |
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Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-phenyl-3-(pyrrolidin-1-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-15-8-2-1-3-9-15)14-7-6-10-16(13-14)19-24(22,23)20-11-4-5-12-20/h1-3,6-10,13,19H,4-5,11-12H2,(H,18,21) |
InChI Key |
VHWJGUFNVOBCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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